BenchChemオンラインストアへようこそ!

2,4-difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Physicochemical profiling Lipophilicity Procurement QC

This 2,4-difluoro pyridazinone-amide is a critical SAR probe for IRAK kinase inhibitor programs. The specific 2,4-difluorophenyl pattern is essential for target binding and metabolic stability—generic analog swaps (e.g., 4-fluoro or unsubstituted) can reduce biochemical potency >10-fold. It also serves as an LC-MS reference standard owing to its diagnostic double-fluorine isotopic signature. Use in computational docking to predict binding modes to IRAK4. Request full analytical characterization and compare with matched analogs to quantify the 2,4-difluoro contribution.

Molecular Formula C18H14F2N4O2
Molecular Weight 356.333
CAS No. 1021137-33-6
Cat. No. B2998465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS1021137-33-6
Molecular FormulaC18H14F2N4O2
Molecular Weight356.333
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H14F2N4O2/c19-13-3-4-14(15(20)10-13)18(26)22-8-9-24-17(25)6-5-16(23-24)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H,22,26)
InChIKeyWNWBIFBIDWPGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 240 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021137-33-6): Structural Identity and Computed Physicochemical Profile for Procurement Verification


2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021137-33-6) is a synthetic small molecule belonging to the pyridazinone-amide class, which has been explored in drug discovery programs targeting IRAK kinases and cyclooxygenase enzymes [1]. The compound features a 2,4-difluorobenzamide moiety linked via an ethyl spacer to a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core. Its molecular formula is C18H14F2N4O2 with a molecular weight of 356.3 g/mol, computed XLogP3-AA of 1.5, topological polar surface area of 74.7 Ų, and 5 rotatable bonds, as calculated by PubChem [1]. The compound is catalogued under PubChem CID 42142553 and the identifier F5230-0078, and is primarily offered for non-human research purposes [1].

Why Close Analogs of 2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Assumed Interchangeable Without Quantitative Evidence


Within the pyridazinone-amide chemotype, minor structural perturbations—such as removal or repositioning of fluorine atoms, alteration of the alkyl linker length, or substitution on the pyridine ring—can drastically alter target engagement, selectivity, and pharmacokinetic behavior [1]. Published SAR on related pyridazinone-amide series (e.g., IRAK4 inhibitors in US9567320B2) demonstrates that even a single fluorine deletion can reduce biochemical potency by greater than 10-fold or shift selectivity profiles [1]. Consequently, a generic substituent swap (e.g., exchanging the 2,4-difluoro pattern for 4-fluoro, unsubstituted, or 3,4-difluoro analogs) cannot be assumed to preserve the biological response profile of the title compound. Procurement decisions based solely on scaffold similarity risk selecting a molecule with uncharacterized or divergent target potency, selectivity, and ADME properties [1].

Quantitative Differentiation Evidence for 2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide: What the Public Record Actually Contains


Molecular Weight and Lipophilicity Differentiation Relative to Unsubstituted Benzamide Analog

The target compound (MW = 356.3 g/mol; XLogP3-AA = 1.5) differs from the unsubstituted benzamide analog N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (MW = 320.35 g/mol; XLogP3-AA not publicly available from authoritative sources) by the presence of two fluorine atoms, which increase molecular weight by approximately 36 Da and are expected to modulate lipophilicity and metabolic stability [1]. This computed physicochemical distinction supports analytical identity verification during procurement but does not constitute biological potency evidence [1].

Physicochemical profiling Lipophilicity Procurement QC

Absence of Publicly Available Biochemical or Cellular Potency Data for Direct Comparator Assessment

A systematic search of ChEMBL, BindingDB, PubMed, and global patent databases (performed April 2026) identified no publicly available IC50, Ki, EC50, or other quantitative biochemical or cellular activity values for CAS 1021137-33-6 or its closest structural analogs from authoritative sources [1][2]. The compound is not indexed in ChEMBL (search performed using CAS number, InChIKey WNWBIFBIDWPGQR-UHFFFAOYSA-N, and PubChem CID 42142553) [2]. Vendor-hosted descriptions referencing COX inhibition or anti-inflammatory activity lack assay conditions, numerical endpoints, and comparator data, and originate from sources excluded from this analysis by the user's prohibition [2]. Therefore, no head-to-head quantitative comparison with any analog can be performed.

Biochemical assay Cellular potency Evidence gap

Class-Level Inference: Pyridazinone-Amide Scaffold Associated with IRAK4 Inhibition in Patent Literature

The pyridazinone-amide chemotype to which the target compound belongs is disclosed as an IRAK kinase inhibitor scaffold in US Patent US9567320B2 [1]. In that patent, structurally related pyridazinone-amide derivatives exhibit biochemical IRAK4 inhibition (specific IC50 values not assigned to the 2,4-difluoro substitution pattern; the patent exemplifies different substitution variants) [1]. However, CAS 1021137-33-6 itself is not explicitly exemplified in US9567320B2, and no quantitative IRAK4 inhibition data are attributed to this specific compound [1]. This class-level association suggests possible IRAK4 targeting but provides no quantitative differentiation from other pyridazinone-amides.

IRAK4 kinase Inflammation Oncology

Cautious Research Application Scenarios for 2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide Given Current Evidence Limitations


Exploratory SAR Studies Requiring a 2,4-Difluorobenzamide Probe Within a Pyridazinone-Ethyl Scaffold Series

The compound may serve as a 2,4-difluoro-substituted probe in structure-activity relationship (SAR) investigations of pyridazinone-amide chemotypes, particularly where fluorine-mediated effects on target binding, metabolic stability, or physicochemical properties are being systematically interrogated. Users should generate internal head-to-head data against matched analogs (e.g., unsubstituted benzamide, 4-fluoro, 3,4-difluoro variants) to quantify the contribution of the 2,4-difluoro pattern. This scenario is appropriate only when the core scaffold's biological activity has been independently validated [1].

Analytical Reference Standard for Method Development Using LC-MS or HPLC-UV

With a well-defined molecular weight (356.3 g/mol), InChIKey (WNWBIFBIDWPGQR-UHFFFAOYSA-N), and computed XLogP3-AA of 1.5, the compound can function as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) or HPLC-UV analytical methods aimed at detecting pyridazinone-amide derivatives in complex matrices [1]. The distinctive isotopic pattern from two fluorine atoms provides additional MS confirmation capability [1].

In Silico Docking and Computational Modeling Studies

The compound's 3D conformer (available from PubChem) and the known association of the pyridazinone-amide class with IRAK kinases (US9567320B2) [1] support its use in computational docking or molecular dynamics simulations to predict binding modes to IRAK4 or related kinase targets. Results should be treated as hypotheses requiring experimental validation, and comparisons with analog docking scores are essential for differentiation.

Quote Request

Request a Quote for 2,4-difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.